molecular formula C13H23NO5 B12984972 1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid

1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid

Cat. No.: B12984972
M. Wt: 273.33 g/mol
InChI Key: JFIQYQAINIJLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a hydroxyl group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amines and as an intermediate in the synthesis of more complex molecules.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the tert-butoxycarbonyl group yields the free amine.

    Oxidation: Oxidation of the hydroxyl group can yield a ketone or carboxylic acid, depending on the conditions used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid is used in various fields of scientific research:

Mechanism of Action

The mechanism by which 1-(tert-butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid exerts its effects is primarily through its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by reducing its nucleophilicity, allowing for selective reactions to occur at other functional groups. The deprotection mechanism involves the cleavage of the tert-butoxycarbonyl group under acidic conditions, resulting in the formation of the free amine .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxycarbonyl)-4-hydroxy-2,2-dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which provides distinct reactivity and stability compared to other tert-butoxycarbonyl-protected compounds. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C13H23NO5/c1-11(2,3)19-10(17)14-7-6-13(18,9(15)16)8-12(14,4)5/h18H,6-8H2,1-5H3,(H,15,16)

InChI Key

JFIQYQAINIJLPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)(C(=O)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.